molecular formula C12H15N5 B1483384 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098015-71-3

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No. B1483384
CAS RN: 2098015-71-3
M. Wt: 229.28 g/mol
InChI Key: QWBLSCGAQHBDCU-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide is a novel compound that has recently been studied for its potential use in medical research. This compound has been found to have a variety of potential applications, including the synthesis of other compounds, as well as the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalytic Applications

One area of application for this compound is in the synthesis and catalytic use of metal complexes. For instance, compounds similar to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide have been used to catalyze asymmetric transfer hydrogenation of ketones. These compounds, when reacted with Ni(II) and Fe(II) halides, produce complexes that serve as active catalysts for the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on the efficiency of the process (Magubane et al., 2017).

Antimicrobial and Antimycobacterial Activity

Research has also explored the potential antimicrobial and antimycobacterial activities of derivatives of pyrazole and pyridine compounds. These studies have synthesized various derivatives and evaluated their activity against different microbial strains, highlighting the chemical versatility and potential therapeutic applications of such compounds (R.V.Sidhaye et al., 2011).

Anticancer Properties

Further research into pyrazole and pyridine derivatives, including those structurally related to this compound, has identified promising anticancer properties. Novel pyrazolo[3,4-b]pyridine-based compounds synthesized from key intermediates have shown significant anticancer activity against various human cancer cell lines. This underscores the potential of these compounds as leads for the development of new anticancer agents (Nagender et al., 2016).

Material Science and Optical Properties

In the realm of material science, compounds structurally similar to this compound have been synthesized and their optical properties studied. These investigations contribute to the understanding of the relationship between molecular structure and optical characteristics, facilitating the design of materials with specific optical properties (Ge et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-17-8-9(7-11(13)14)12(16-17)10-5-3-4-6-15-10/h3-6,8H,2,7H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBLSCGAQHBDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide

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